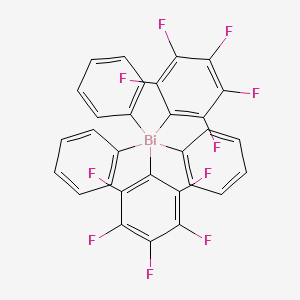
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of pentafluorophenyl and triphenyl groups attached to a central bismuth atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with pentafluorophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The pentafluorophenyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of functionalized bismuth compounds.
Scientific Research Applications
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a strong Lewis acid.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into the use of bismuth compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including materials science and electronics.
Mechanism of Action
The mechanism by which bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane exerts its effects is primarily through its role as a Lewis acid. The bismuth center can accept electron pairs from other molecules, facilitating various chemical reactions. The pentafluorophenyl and triphenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects and steric protection.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, this compound is used in similar applications, particularly in catalysis and organic synthesis.
Bis(pentafluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other reactions requiring high reactivity.
Triphenylbismuth: A precursor to bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane, used in various organic transformations.
Uniqueness
This compound is unique due to the combination of pentafluorophenyl and triphenyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring a strong yet stable Lewis acid.
Properties
CAS No. |
111210-36-7 |
|---|---|
Molecular Formula |
C30H15BiF10 |
Molecular Weight |
774.4 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-triphenylbismuth |
InChI |
InChI=1S/2C6F5.3C6H5.Bi/c2*7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;;3*1-5H; |
InChI Key |
KRGOTGAUVHEMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)


![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)






![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

